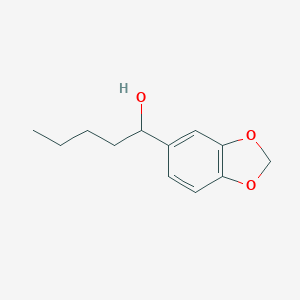

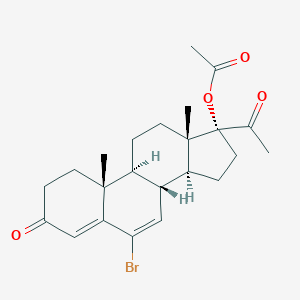

6-溴-3,20-二氧孕-4,6-二烯-17-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

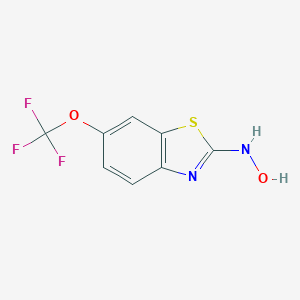

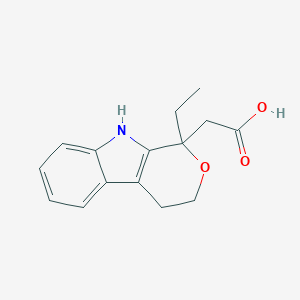

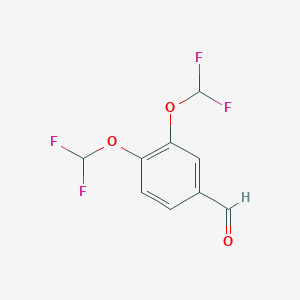

The compound "6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate" is a brominated steroid derivative. Steroids are a significant class of organic compounds with a wide range of biological activities. The introduction of bromine into the steroid structure can alter its physical and chemical properties and can be used to synthesize compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of brominated steroids often involves the introduction of a halogen atom into the steroid skeleton. For instance, the synthesis of 17,21-bis(acetyloxy)-6beta-fluoro-1,4,9(11)-triene-3,20-dione and its 2-bromo analogue from 21-(acetyloxy)-6beta-fluoro-5alpha,11alpha,17-trihydroxypregnane-3,20-dione involves successive reactions with hypobromous acid, epoxidation, and fluorination . Similarly, the synthesis of 6β-Bromo-androstadien-(1.4)-dion-(3.17) and its derivatives is achieved through reactions involving acetic anhydride and boron trifluoride-etherate, followed by chromatographic processes .

Molecular Structure Analysis

The molecular structure of brominated steroids is characterized by the presence of a bromine atom, which can significantly influence the conformation and reactivity of the molecule. The X-ray crystal structure of related compounds, such as 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, reveals that the A rings of these molecules have intermediate sofa-half-chair conformations and are bent relative to the steroid skeleton . The presence of a bromine atom is expected to introduce steric effects that can further influence the molecular conformation.

Chemical Reactions Analysis

Brominated steroids can undergo various chemical reactions, including dienone-phenol rearrangements, as seen in the conversion of 6β-bromo-1.4-androstadiene-3.17-dione to its hydroxy derivatives . The introduction of a bromine atom can also affect the stereoselectivity of reactions, as demonstrated in the synthesis of 3-bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate and its rearrangement products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated steroids are influenced by the presence of the bromine atom and other substituents in the molecule. For example, the crystal structure of 6α-methyl-3,20-dioxo-5β-pregnan-17α-yl acetate shows that it is isostructural with medroxyprogesterone acetate, suggesting similarities in their physical properties . The introduction of halogen atoms can also enhance the lipophilicity of the steroid, potentially affecting its biological activity and distribution in the body .

科学研究应用

分子相互作用和生物效应

- 一项研究探索了孕酮衍生物(包括与6-溴-3,20-二氧孕-4,6-二烯-17-乙酸酯结构相关的化合物)与酶和受体的分子相互作用。研究发现,某些衍生物会抑制5α-还原酶1型和2型同工酶,并与雄激素受体结合,可能影响前列腺和精囊的生长(Bratoeff, García, Heuze, Soriano, Mejía, Labastida, Valencia, & Cabeza, 2010) 了解更多。

合成和化学转化

- 对与目标化合物密切相关的甾体3-酮-4,6-二烯的溴化研究,已导致了获得特定溴代衍生物的方法。这些研究有助于理解此类复杂分子的合成中涉及的化学反应和机理(Jaime, Reyes, Ruiz, Vélez, Méndez, & Suárez, 2001) 了解更多。

抗癌和抗增殖作用

- 已研究某些甾体衍生物与胺的反应,以合成具有潜在抗癌作用的化合物。初步评估表明对细胞增殖的影响不同,暗示了这些化合物对某些癌细胞系的治疗潜力(Stulov, Zavialova, Mehtiev, Novikov, Tkachev, Timofeev, & Misharin, 2010) 了解更多。

药物设计中的方法学进展

- 一项研究利用分子对接来设计新的孕酮类似物,展示了计算方法在寻找活性孕激素中的适用性。这种方法有助于预测候选化合物的活性及其与孕酮受体的相互作用(Petrosyan, Belinskaia, Taborskaia, & Shabanov, 2020) 了解更多。

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNELXLYMMBIRSK-DFXBJWIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573549 |

Source

|

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

CAS RN |

15251-04-4 |

Source

|

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。